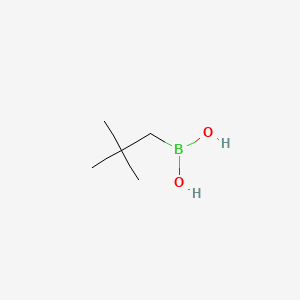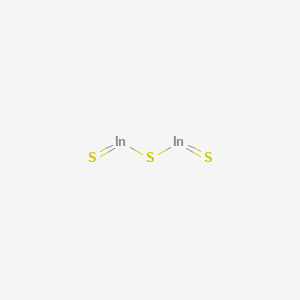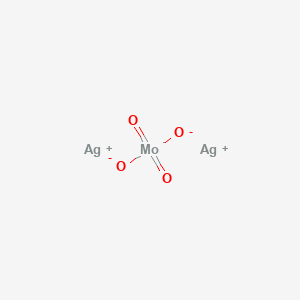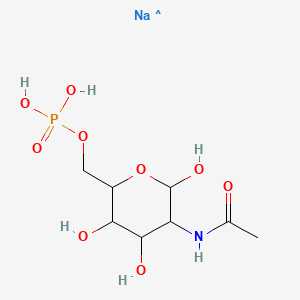
Scutebarbatin B
Übersicht
Beschreibung
Scutebarbatine B is a neo-clerodane diterpenoid alkaloid isolated from the plant Scutellaria barbata, commonly known as barbed skullcap. This compound is part of a group of structurally diverse diterpenoids that have shown significant biological activities, particularly in the context of traditional Chinese medicine. Scutellaria barbata has been traditionally used for its anti-inflammatory and antitumor properties .
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a model compound for studying the chemical behavior of neo-clerodane diterpenoids.
Biology: Investigated for its role in modulating biological pathways, particularly those involved in apoptosis and cell proliferation.
Medicine: Explored for its antitumor and anti-inflammatory properties, with studies showing its ability to induce apoptosis in cancer cells and modulate immune responses.
Wirkmechanismus
- While the exact molecular targets of SB are not fully elucidated, it has demonstrated significant cytotoxic activity against human cancer cell lines, including HONE-1 nasopharyngeal, KB oral epidermoid carcinoma, and HT29 colorectal carcinoma cells .
- One proposed mechanism involves the inhibition of platelet-derived growth factor β (PDGF-β) production, which plays a role in fibrogenesis and activation of hepatic stellate cells (HSCs) .
- Additionally, SB may modulate oxidative stress, inflammation, and apoptosis pathways .
Target of Action
Mode of Action
Biochemical Pathways
Result of Action
Its protective effects against toxicants and disease models underscore its significance in traditional Chinese medicine . 🌿🔬
!Scutellaria baicalensis
Biochemische Analyse
Biochemical Properties
Scutebarbatine B plays a crucial role in biochemical reactions, particularly in inducing apoptosis in cancer cells. It interacts with several key biomolecules, including enzymes and proteins involved in the apoptotic pathway. Scutebarbatine B has been shown to down-regulate pro-survival proteins, such as the inhibitors of apoptosis proteins, and up-regulate pro-apoptotic proteins, thereby promoting cell death in cancer cells . The nature of these interactions involves binding to specific sites on these proteins, leading to conformational changes that trigger the apoptotic cascade.
Cellular Effects
Scutebarbatine B exerts significant effects on various types of cells, particularly cancer cells. It influences cell function by inducing apoptosis, which is a programmed cell death mechanism. This compound affects cell signaling pathways, including the mitochondrial pathway, by up-regulating the expression of caspase-3 and caspase-9, and down-regulating Bcl-2, a key anti-apoptotic protein . Additionally, Scutebarbatine B impacts gene expression and cellular metabolism, leading to reduced cell proliferation and increased cell death in cancer cells.
Molecular Mechanism
The molecular mechanism of Scutebarbatine B involves its interaction with key biomolecules that regulate apoptosis. Scutebarbatine B binds to and inhibits the activity of inhibitors of apoptosis proteins, thereby removing the molecular brakes on apoptosis . This inhibition leads to the activation of caspases, which are proteases that play essential roles in the execution of apoptosis. Furthermore, Scutebarbatine B induces changes in gene expression, promoting the expression of pro-apoptotic genes and suppressing anti-apoptotic genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Scutebarbatine B have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its activity may decrease over extended periods due to degradation. Long-term studies have shown that Scutebarbatine B maintains its cytotoxic effects on cancer cells, although the extent of apoptosis induction may vary depending on the duration of exposure . In both in vitro and in vivo studies, Scutebarbatine B has demonstrated sustained anticancer activity over time.
Dosage Effects in Animal Models
The effects of Scutebarbatine B vary with different dosages in animal models. At lower doses, Scutebarbatine B induces apoptosis in cancer cells without causing significant toxicity to normal cells. At higher doses, the compound may exhibit toxic effects, including damage to normal tissues and organs . Threshold effects have been observed, where a minimum effective dose is required to achieve significant anticancer activity, while doses above this threshold may lead to adverse effects.
Metabolic Pathways
Scutebarbatine B is involved in several metabolic pathways, including those related to apoptosis and cell survival. The compound interacts with enzymes and cofactors that regulate these pathways, leading to changes in metabolic flux and metabolite levels . Scutebarbatine B has been shown to affect the balance between pro-apoptotic and anti-apoptotic signals, thereby influencing the overall metabolic state of the cell.
Transport and Distribution
Within cells and tissues, Scutebarbatine B is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific cellular compartments are influenced by these interactions, which can affect its overall activity and function.
Subcellular Localization
Scutebarbatine B is localized within specific subcellular compartments, where it exerts its activity. The compound may be directed to these compartments through targeting signals or post-translational modifications . The subcellular localization of Scutebarbatine B is crucial for its function, as it allows the compound to interact with key biomolecules involved in apoptosis and other cellular processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Scutebarbatine B involves the extraction of the compound from the whole plant of Scutellaria barbata. The extraction process typically includes the use of solvents such as methanol or ethanol to obtain crude extracts, followed by chromatographic techniques to isolate the specific diterpenoid alkaloids .
Industrial Production Methods
advancements in biotechnological approaches, such as plant tissue culture and genetic engineering, could potentially enhance the yield and production efficiency of this compound in the future .
Analyse Chemischer Reaktionen
Types of Reactions
Scutebarbatine B undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halogens, hydroxyl groups.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Scutebarbatine B can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Scutebarbatine A: Another neo-clerodane diterpenoid from Scutellaria barbata, known for its potent antitumor activity.
Scutebarbatine C: Similar in structure to Scutebarbatine B, with comparable biological activities.
Scutebarbatine D: Another diterpenoid with significant cytotoxic activities against various cancer cell lines.
Uniqueness
Scutebarbatine B is unique due to its specific molecular structure and its ability to selectively induce apoptosis in cancer cells without affecting normal cells. This selective cytotoxicity makes it a promising candidate for the development of targeted cancer therapies .
Eigenschaften
IUPAC Name |
[(1R,2S,3R,4R,4aS,8aR)-2-benzoyloxy-3-hydroxy-3,4,8,8a-tetramethyl-4-[(E)-2-(5-oxo-2H-furan-3-yl)ethenyl]-2,4a,5,6-tetrahydro-1H-naphthalen-1-yl] pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H35NO7/c1-21-10-8-14-25-31(2,16-15-22-18-26(35)39-20-22)33(4,38)28(41-29(36)23-11-6-5-7-12-23)27(32(21,25)3)40-30(37)24-13-9-17-34-19-24/h5-7,9-13,15-19,25,27-28,38H,8,14,20H2,1-4H3/b16-15+/t25-,27+,28+,31-,32+,33+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSKVSBUCFQUTSW-IWSWVWQKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCCC2C1(C(C(C(C2(C)C=CC3=CC(=O)OC3)(C)O)OC(=O)C4=CC=CC=C4)OC(=O)C5=CN=CC=C5)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CCC[C@H]2[C@]1([C@H]([C@@H]([C@]([C@]2(C)/C=C/C3=CC(=O)OC3)(C)O)OC(=O)C4=CC=CC=C4)OC(=O)C5=CN=CC=C5)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H35NO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
557.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![2-[[2-[[2-[(2-Amino-3-sulfanylpropanoyl)amino]-3-methylbutanoyl]amino]-3-naphthalen-2-ylpropanoyl]amino]-4-methylsulfanylbutanoic acid](/img/structure/B1632056.png)
